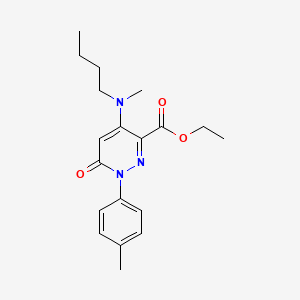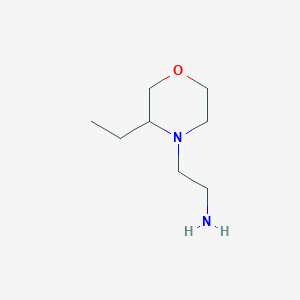
2-(3-Methoxybenzyl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxybenzyl)succinic acid is a dicarboxylic acid and a member of benzenes . It is functionally related to succinic acid . The molecular formula of this compound is C12H14O5 . Its average mass is 238.237 Da .
Synthesis Analysis
The synthesis of 2-(3-Methoxybenzyl)succinic acid involves the optical resolution of 2-(3-methoxybenzyl)succinic acid as the salt of (1R,2S)-2-(benzylamino)cyclohexylmethanol . This compound is then converted to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of 2-(3-Methoxybenzyl)succinic acid consists of a succinic acid carrying a 3-methoxybenzyl group at position 2 . The molecular weight of this compound is 238.24 .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments under mild conditions. The success of SM coupling stems from its functional group tolerance and environmentally benign nature. Organoboron reagents play a crucial role in this process. Specifically, 2-(3-Methoxybenzyl)succinic acid serves as an organoboron reagent, facilitating the formation of carbon–carbon bonds. The rapid transmetalation with palladium(II) complexes enables efficient coupling reactions .
Boronic Acid Derivatives in Medicinal Chemistry
Boronic acids and their derivatives, including 2-(3-Methoxybenzyl)succinic acid, find applications in medicinal chemistry. They serve as key components in drug design and development. Researchers explore their potential as enzyme inhibitors, proteasome inhibitors, and anti-inflammatory agents. The boron atom’s unique properties allow for selective interactions with biological targets .
Membrane-Based Sustainable Production
Through bacterial fermentation, succinic acid can be produced. Researchers have investigated various production methods to enhance sustainability and affordability. Membrane-based approaches offer promising solutions. By evaluating different strategies, scientists aim to optimize succinic acid production for industrial applications .
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methyl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZYGPLENOEZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B2658854.png)








![N-(2-furylmethyl)-4-[2-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]butanamide](/img/structure/B2658871.png)

